4-Bromo-1,3-dihydroisobenzofuran
Overview
Description
4-Bromo-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H7BrO It is a derivative of isobenzofuran, where a bromine atom is substituted at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1,3-dihydroisobenzofuran can be synthesized through several methods, including the Pfitzinger reaction, Friedel-Crafts reaction, and radical addition of bromine to isobenzofuran. The most common method is the Pfitzinger reaction, where isobenzofuran is treated with bromine and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the Pfitzinger reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-dihydroisobenzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different isobenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
4-Bromo-1,3-dihydroisobenzofuran has various applications in scientific research, including:
Drug Discovery: It is used as a building block in the synthesis of biologically active compounds, including antitumor agents and anti-inflammatory drugs.
Material Science: The compound is utilized in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isobenzofuran ring can undergo various cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,3-dihydroisobenzofuran
- 4-Fluoro-1,3-dihydroisobenzofuran
- 4-Iodo-1,3-dihydroisobenzofuran
Comparison
Compared to its similar compounds, 4-Bromo-1,3-dihydroisobenzofuran is unique due to the specific reactivity of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the presence of the bromine atom can influence the compound’s biological activity and its interactions with molecular targets.
Properties
IUPAC Name |
4-bromo-1,3-dihydro-2-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBASERJDRPYLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402667-16-6 | |
Record name | 4-bromo-1,3-dihydro-2-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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